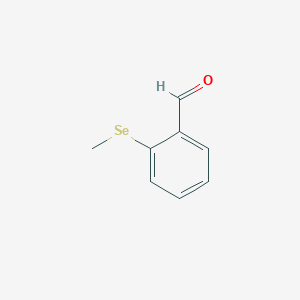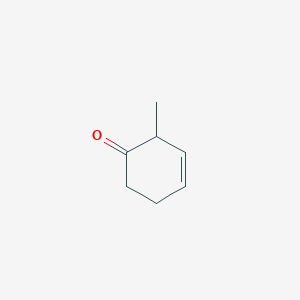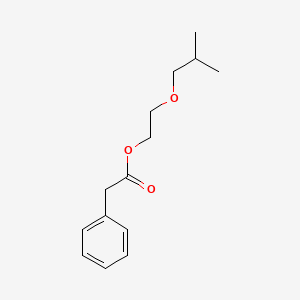
2-(Methylselanyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylselanyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a methylselanyl group (-SeCH₃) and an aldehyde group (-CHO)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Methylselanyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with methylselanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the use of organoselenium reagents. For example, the reaction of benzaldehyde with methylselanyl lithium or methylselanyl magnesium bromide can produce this compound. These reactions are usually carried out in an inert atmosphere to prevent oxidation of the selenium-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylselanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylselanyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: 2-(Methylselanyl)benzoic acid.
Reduction: 2-(Methylselanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylselanyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antioxidant and anticancer properties.
Biological Studies: Researchers use this compound to study the effects of selenium-containing compounds on biological systems, including their role in enzyme inhibition and redox regulation.
Industrial Applications: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Methylselanyl)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylselanyl group can participate in redox reactions, influencing cellular redox balance and oxidative stress responses. These interactions can affect various molecular targets and pathways, including those involved in cell signaling, metabolism, and apoptosis.
Comparación Con Compuestos Similares
2-(Methylselanyl)benzaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: Lacks the methylselanyl group, making it less reactive in redox reactions.
2-(Methylthio)benzaldehyde: Contains a sulfur atom instead of selenium, which can influence its chemical reactivity and biological activity.
2-(Methylselanyl)acetophenone: Similar structure but with a ketone group instead of an aldehyde, affecting its reactivity and applications.
The presence of the methylselanyl group in this compound imparts unique properties, such as enhanced reactivity in redox reactions and potential biological activity, distinguishing it from other related compounds.
Propiedades
Número CAS |
6512-82-9 |
|---|---|
Fórmula molecular |
C8H8OSe |
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
2-methylselanylbenzaldehyde |
InChI |
InChI=1S/C8H8OSe/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 |
Clave InChI |
JVTOVOAOLGGMHR-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)


![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)



![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)



